Ara-alpha(1,3)-xyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

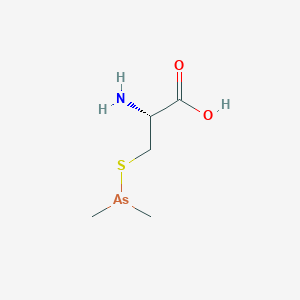

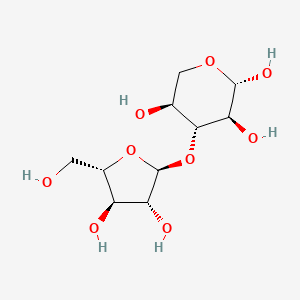

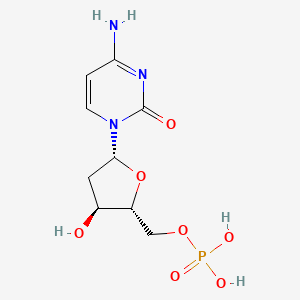

Ara-alpha(1,3)-xyl is a complex carbohydrate compound that consists of arabinose and xylose units linked through alpha(1,3) glycosidic bonds. This compound is a type of polysaccharide that is often found in plant cell walls and has various biological and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ara-alpha(1,3)-xyl typically involves the enzymatic or chemical polymerization of arabinose and xylose monomers. Enzymatic synthesis is often preferred due to its specificity and efficiency. Enzymes such as glycosyltransferases catalyze the formation of the alpha(1,3) glycosidic bonds under mild conditions, typically in aqueous solutions at neutral pH and moderate temperatures.

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or fungi that produce the necessary enzymes are cultured in bioreactors. The fermentation process is optimized to maximize the yield of the desired polysaccharide. After fermentation, the polysaccharide is extracted and purified using techniques such as precipitation, filtration, and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Ara-alpha(1,3)-xyl can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the sugar units can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as periodic acid or bromine water can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used under basic conditions.

Substitution: Acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Acetylated or methylated derivatives.

Wissenschaftliche Forschungsanwendungen

Ara-alpha(1,3)-xyl has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the properties and behavior of polysaccharides.

Biology: It is used to investigate the role of polysaccharides in plant cell wall structure and function.

Industry: It is used in the production of biodegradable materials and as a thickening agent in food and cosmetic products.

Wirkmechanismus

The mechanism by which Ara-alpha(1,3)-xyl exerts its effects is primarily through its interaction with other biomolecules. The polysaccharide can form hydrogen bonds and other non-covalent interactions with proteins, lipids, and other carbohydrates. These interactions can influence the structural integrity and functionality of cell walls, as well as modulate the activity of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Beta(1,3)-glucan: A polysaccharide with beta(1,3) glycosidic bonds, commonly found in fungal cell walls.

Alpha(1,4)-glucan: A polysaccharide with alpha(1,4) glycosidic bonds, such as starch.

Xylan: A polysaccharide composed of xylose units linked by beta(1,4) glycosidic bonds.

Comparison: Ara-alpha(1,3)-xyl is unique due to its specific alpha(1,3) linkage, which imparts different structural and functional properties compared to other polysaccharides. For example, beta(1,3)-glucan has a different three-dimensional structure and biological activity, while alpha(1,4)-glucan and xylan have different solubility and mechanical properties.

Eigenschaften

Molekularformel |

C10H18O9 |

|---|---|

Molekulargewicht |

282.24 g/mol |

IUPAC-Name |

(2S,3S,4R,5S)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol |

InChI |

InChI=1S/C10H18O9/c11-1-4-5(13)6(14)10(18-4)19-8-3(12)2-17-9(16)7(8)15/h3-16H,1-2H2/t3-,4-,5-,6+,7-,8+,9-,10-/m0/s1 |

InChI-Schlüssel |

XAQWBYJKZNCZPL-BAUARHHTSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)O)O)OC2C(C(C(O2)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)

![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)

![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)

![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)

![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)